4-Ethyl-2-methoxyphenol
Overview
Description
4-Ethyl-2-methoxyphenol is a chemical compound that has been studied for its presence in wines and its potential as a metabolite of chlorophenolic compounds. It is related to a family of methoxyphenols, which are known for their ability to form strong hydrogen bonds and are fragments of various antioxidants and biologically active molecules .
Synthesis Analysis
The synthesis of 4-Ethyl-2-methoxyphenol involves the use of deuterium-labelled standards, which are synthesized and utilized in assays for quantitative determination in complex matrices such as wine . The synthesis of related compounds, such as chlorinated 4-Methoxyphenols, involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones, with purification steps including flash chromatography . These methods are indicative of the synthetic approaches that could be applied to 4-Ethyl-2-methoxyphenol and its derivatives.
Molecular Structure Analysis
Spectroscopic methods, such as NMR and mass spectrometry, are used to confirm the purity and structure of synthesized methoxyphenols . Additionally, X-ray diffraction techniques and density functional theory (DFT) calculations provide insights into the molecular structure and intermolecular interactions of related compounds . These techniques would be relevant for analyzing the molecular structure of 4-Ethyl-2-methoxyphenol.
Chemical Reactions Analysis
The reactivity of methoxyphenols can be studied through various spectroscopic and computational methods. For instance, the electronic structure, molecular electrostatic potential, and natural bond orbital analysis can reveal the reactivity patterns of these compounds . Theoretical and experimental studies on related compounds have shown that they can undergo intramolecular proton transfer and form hydrogen-bonded assemblages, which could also be expected for 4-Ethyl-2-methoxyphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols, such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies, can be studied through thermochemical, calorimetric, and quantum-chemical methods . These properties are crucial for understanding the behavior of 4-Ethyl-2-methoxyphenol in various environments, including its potential role in wine flavoring and as a metabolite of chlorophenolic compounds .
Scientific Research Applications
Thermochemistry and Molecular Interactions
4-Ethyl-2-methoxyphenol, as a methoxyphenol derivative, is part of a group of compounds known for forming strong intermolecular and intramolecular hydrogen bonds. These characteristics are significant in the study of antioxidants and biologically active molecules. Methoxyphenols like 4-Ethyl-2-methoxyphenol have been a subject of comprehensive studies involving thermochemical properties, such as vapor pressure, vaporization enthalpies, and fusion enthalpies, alongside spectroscopic and quantum-chemical analysis (Varfolomeev et al., 2010).
Schiff Base Ligands and Antimicrobial Activity
Methoxyphenol derivatives have been utilized in the synthesis of Schiff bases, which are known for their antimicrobial properties. Research on imino-4-methoxyphenol thiazole-derived Schiff bases highlighted their moderate activity against certain bacteria and fungi, suggesting their potential in antimicrobial applications (Vinusha et al., 2015).
Atmospheric Chemistry and Environmental Impact
Studies have also explored the atmospheric reactions of methoxyphenols like 4-Ethyl-2-methoxyphenol, particularly their interactions with nitrate radicals. These reactions are essential in understanding the environmental impact and atmospheric lifetime of these compounds, along with their degradation products (Wei et al., 2018).
Biological Monitoring and Toxicity Assessment
Research has extended into the biological monitoring of wood smoke exposure through the measurement of urinary methoxyphenols, including 4-Ethyl-2-methoxyphenol. This approach is crucial in assessing environmental exposure and potential health impacts (Dills et al., 2001).
Applications in Wine Analysis
In the field of oenology, 4-Ethyl-2-methoxyphenol has been measured in wines using stable isotope dilution assays. This method provides accurate quantification of methoxyphenols in wines, assisting in quality control and flavor profiling (Rayne & Eggers, 2007).
Role in Polymerization Processes
4-Ethyl-2-methoxyphenol derivatives have been found to participate in polymerization processes. For example, in horseradish-catalyzed polymerization, the phenolic moiety of certain derivatives reacts selectively, leading to cross-linking at relatively low temperatures (Uyama et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNEIVBYREQRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047038 | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, oily liquid, warm, sweet, spicy, medicinal odour | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Ethylguaiacol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.00 to 236.00 °C. @ 760.00 mm Hg | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; miscible in oils, miscible (in ethanol) | |
Record name | 4-Ethylguaiacol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.056-1.066 | |
Record name | 4-Ethylguaiacol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Ethyl-2-methoxyphenol | |
CAS RN |
2785-89-9, 29760-89-2 | |
Record name | 4-Ethylguaiacol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2785-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylguaiacol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylguaiacol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029760892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82313 | |
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Record name | Phenol, 4-ethyl-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylguaiacol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLGUAIACOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NFD83BJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Ethyl-2-methoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-7 °C | |
Record name | 4-Ethyl-2-methoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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